molecular formula C24H23N3O2 B8009834 4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile

4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile

Cat. No. B8009834
M. Wt: 385.5 g/mol
InChI Key: UXOMHVGNHSCZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity Prediction and Molecular Docking : This compound, along with similar derivatives, was studied for potential biological activities, including as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents. Molecular docking studies indicated potential as an acetylcholinesterase inhibitor and as an anti-inflammatory agent, showing moderate anticonvulsant activity (Smetanin et al., 2021).

  • Synthesis and Biological Activity : Related compounds, including 2,4'-bipyridine-5-carbonitriles, were synthesized and subjected to in vitro antibacterial testing, showing some promising activity (Karabasanagouda et al., 2009).

  • Reactivity with Electrophilic Reagents : The reactivity of octahydroacridine-4-carbonitrile with various electrophilic reagents was explored, leading to the formation of 4-functionalized derivatives, showing potential for further chemical modifications (Zaliznaya et al., 2015).

  • Synthesis of 1,8-dioxoacridine Carboxylic Acid Derivatives : Researchers synthesized novel compounds of 1,8-dioxoacridine carboxylic acid derivatives and investigated their ionization constants, which is crucial for understanding their chemical behavior and potential applications (Saygili et al., 2015).

  • Antibacterial Activity of Pyrrolidin-Cyanopyridine Derivatives : The synthesis and antimicrobial evaluation of 4-pyrrolidin-3-cyanopyridine derivatives were conducted, showing some compounds with significant antimicrobial activity (Bogdanowicz et al., 2013).

  • Anti-Cancer Activities : Some derivatives of 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) were synthesized and investigated for anti-cancer activities, demonstrating potential therapeutic applications (Abdel-fattah et al., 2009).

properties

IUPAC Name

4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2,3,5,6,7,8-hexahydro-1H-acridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c25-15-24(19-14-21(28)27(23(19)29)18-9-2-1-3-10-18)12-6-8-17-13-16-7-4-5-11-20(16)26-22(17)24/h1-3,9-10,13,19H,4-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOMHVGNHSCZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(CCCC3(C#N)C4CC(=O)N(C4=O)C5=CC=CC=C5)C=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile
Reactant of Route 2
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile
Reactant of Route 4
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile
Reactant of Route 5
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile
Reactant of Route 6
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile

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